molecular formula C7H10N2O B116831 3-Amino-4,6-dimethyl-1H-pyridin-2-one CAS No. 143708-29-6

3-Amino-4,6-dimethyl-1H-pyridin-2-one

Cat. No. B116831
M. Wt: 138.17 g/mol
InChI Key: JBISJJNEYJHFNE-UHFFFAOYSA-N
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Description

“3-Amino-4,6-dimethyl-1H-pyridin-2-one” is a heterocyclic derivative that can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of “3-Amino-4,6-dimethyl-1H-pyridin-2-one” is C7H10N2O . The compound has a molecular weight of 138.17 g/mol . The InChI string and Canonical SMILES are InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10) and CC1=CC(=C(C(=O)N1)N)C respectively .


Physical And Chemical Properties Analysis

The melting point of “3-Amino-4,6-dimethyl-1H-pyridin-2-one” is 312-315℃ . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are 0, 2, 2, 0, 138.079312947 g/mol, 138.079312947 g/mol, 55.1 Ų, 10, 0, and 238 respectively .

Scientific Research Applications

Chelating Behavior in Metal Complexes

The compound 3-Amino-4,6-dimethyl-1H-pyridin-2-one shows notable chelating behavior with various metal ions. It has been used to synthesize metal complexes with Mn(II), Pd(II), Fe(III), Cr(III), Ru(III), Hf(IV), Zr(IV), and UO2(II). These complexes exhibit distinct geometrical structures and have been studied for their spectral, thermal properties, and biological activities, including cytotoxicity against breast cancer cell lines and antibacterial properties (Masoud et al., 2020).

Catalyst in Chemical Synthesis

The compound has been employed in chemical synthesis, such as in the efficient synthesis of pyridine-pyrimidines via a multicomponent reaction. This synthesis involves the use of 1,3-dimethyl-6-aminouracil and carbonitriles, highlighting the compound's role as a versatile reactant in organic chemistry (Rahmani et al., 2018).

Synthesis of Heterocyclic Compounds

The compound is pivotal in the synthesis of new polyheterocyclic ring systems. It reacts with various reagents to form novel derivatives, which are then characterized by spectral techniques and evaluated for their antibacterial properties. This demonstrates its utility in creating complex organic structures with potential pharmaceutical applications (Abdel‐Latif et al., 2019).

Development of Kinase-Focused Libraries

3-Amino-4,6-dimethyl-1H-pyridin-2-one derivatives are explored for their potential in drug discovery, particularly as kinase inhibitors. Efficient synthesis methods have been developed to create diverse libraries of these compounds, suitable for screening against cancer drug targets (Smyth et al., 2010).

Inhibiting Corrosion in Metals

Derivatives of 3-Amino-4,6-dimethyl-1H-pyridin-2-one, such as 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, have been studied for their effectiveness in inhibiting corrosion in metals. This application is significant in industrial contexts, where corrosion prevention is critical (Fathi, 2016).

properties

IUPAC Name

3-amino-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBISJJNEYJHFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343014
Record name 3-Amino-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,6-dimethyl-1H-pyridin-2-one

CAS RN

143708-29-6
Record name 3-Amino-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yang, X Li, Z Li, C Tong, L Feng - Bioresource technology, 2015 - Elsevier
Crude polysaccharides and proteins extracted from algae were chosen as model materials to investigate the hydrothermal liquefaction (HTL) characteristics and pathways of low-lipid …
Number of citations: 148 www.sciencedirect.com

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